![molecular formula C11H17NO2 B14684842 Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]- CAS No. 25452-26-0](/img/structure/B14684842.png)
Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]- is an organic compound with a complex structure that includes a phenol group, a tertiary butyl group, and an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]- typically involves the reaction of phenol with a suitable amine and a tertiary butyl group. One common method is the Mannich reaction, where phenol reacts with formaldehyde and a secondary amine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism by which Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]- exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the modulation of oxidative stress and inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2,4-bis(1,1-dimethylethyl)
- Phenol, 2-(1,1-dimethylethyl)
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
Uniqueness
Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]- is unique due to its combination of a phenol group, a tertiary butyl group, and an amino alcohol moiety.
Propiedades
Número CAS |
25452-26-0 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C11H17NO2/c1-11(2,8-13)12-7-9-5-3-4-6-10(9)14/h3-6,12-14H,7-8H2,1-2H3 |
Clave InChI |
CVGXHJDGKBVAGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NCC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)
![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
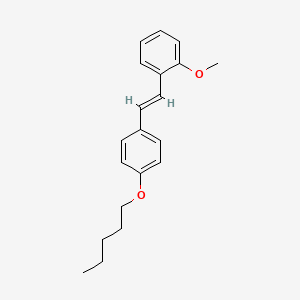
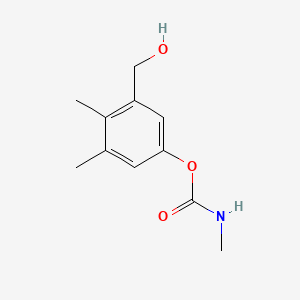
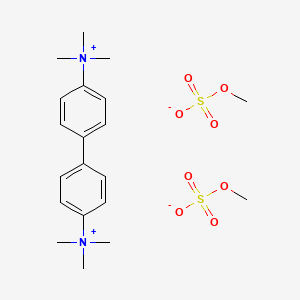
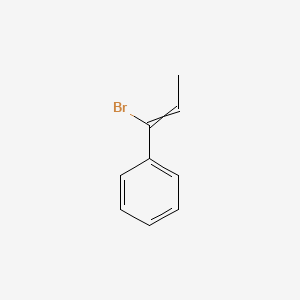
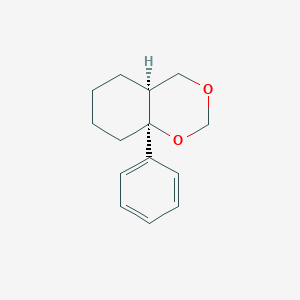
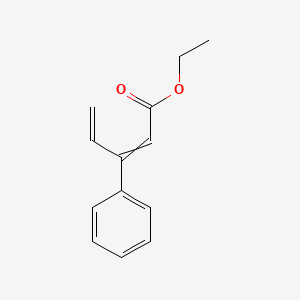
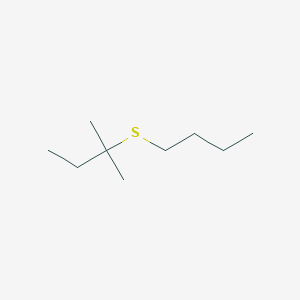
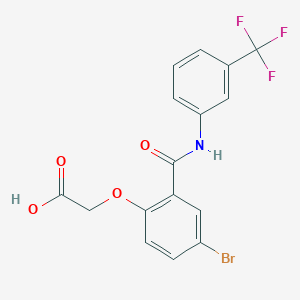
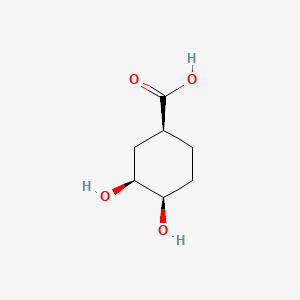
![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)
